

Application Notes and Protocols for Colony Formation Assay Using PHA-793887

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Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080

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Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to determine the long-term survival and proliferative capacity of single cells. This assay is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as chemotherapy drugs and radiation. **PHA-793887** is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK2, CDK5, and CDK7.[1][2] By inhibiting these key regulators of the cell cycle, **PHA-793887** can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology drug development.[1] These application notes provide a detailed protocol for utilizing **PHA-793887** in both adherent and soft agar colony formation assays to evaluate its anti-proliferative effects on cancer cell lines.

Mechanism of Action of **PHA-793887**

PHA-793887 is a pan-CDK inhibitor that demonstrates significant activity against several key CDKs involved in cell cycle progression and transcription. Its primary targets are CDK2, CDK5, and CDK7. The inhibition of these kinases leads to a cascade of downstream effects that ultimately halt cell proliferation and induce apoptosis.

- **CDK2 Inhibition:** CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S phase transition and the initiation of DNA replication. Inhibition of CDK2 by **PHA-793887** leads to the accumulation of cells in the G1 phase and a decrease in the S phase population.^[2] A key substrate of the CDK2/cyclin E complex is the retinoblastoma protein (Rb). By preventing the hyperphosphorylation of Rb, **PHA-793887** keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry.
- **CDK5 Inhibition:** While traditionally known for its role in neuronal development, aberrant CDK5 activity has been implicated in cancer progression.
- **CDK7 Inhibition:** CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, **PHA-793887** can indirectly suppress the activity of multiple CDKs, leading to a more comprehensive blockade of the cell cycle.

The culmination of these inhibitory actions is the induction of cell cycle arrest and, at higher concentrations, apoptosis.^[1]

Data Presentation

The following tables summarize the in vitro efficacy of **PHA-793887** against various cancer cell lines.

Table 1: IC50 Values of **PHA-793887** in Colony Formation and Cytotoxicity Assays

Cell Line	Cancer Type	Assay Type	IC50	Reference
Leukemia Cell Lines (various)	Leukemia	Colony Formation Assay	< 0.1 μ M (mean: 0.08 μ M)	[1][3]
A2780	Ovarian Carcinoma	Cytotoxicity Assay	88 nM	[2]
HCT-116	Colon Carcinoma	Cytotoxicity Assay	Not specified, but effective	[2]
COLO-205	Colorectal Adenocarcinoma	Cytotoxicity Assay	Not specified, but effective	[2]
DU-145	Prostate Carcinoma	Cytotoxicity Assay	Not specified, but effective	[2]
A375	Malignant Melanoma	Cytotoxicity Assay	Not specified, but effective	[2]
PC3	Prostate Adenocarcinoma	Cytotoxicity Assay	Not specified, but effective	[2]
MCF-7	Breast Adenocarcinoma	Cytotoxicity Assay	Not specified, but effective	[2]
BX-PC3	Pancreatic Adenocarcinoma	Cytotoxicity Assay	Not specified, but effective	[2]
K562, KU812, KCL22, TOM1	Leukemia	Cytotoxicity Assay	0.3 - 7 μ M	[2]

Table 2: Biochemical IC50 Values of **PHA-793887** Against Purified Kinases

Kinase	IC50	Reference
CDK2	8 nM	[2]
CDK5	5 nM	[2]
CDK7	10 nM	[2]
CDK1	60 nM	[2]
CDK4	62 nM	[2]
CDK9	138 nM	[2]
GSK3 β	79 nM	[2]

Experimental Protocols

Two primary methods for colony formation assays are presented below: one for adherent cells and another for anchorage-independent cells (soft agar assay).

Protocol 1: Adherent Cell Colony Formation Assay

This protocol is suitable for cancer cell lines that grow attached to a surface.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **PHA-793887** (stock solution prepared in DMSO)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 6-well tissue culture plates
- Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

- Sterile water

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
 - Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of **PHA-793887** in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest **PHA-793887** concentration.
 - Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of **PHA-793887** or the vehicle control.
 - Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Colony Growth:
 - After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium to each well.
 - Incubate the plates for 7-14 days, or until visible colonies (typically defined as a cluster of at least 50 cells) have formed in the control wells.
 - Change the medium every 2-3 days to ensure nutrient availability.
- Colony Staining and Quantification:

- Carefully aspirate the medium from the wells.
- Gently wash the wells twice with PBS.
- Fix the colonies by adding 1 ml of 100% methanol or a 4% paraformaldehyde solution to each well and incubating for 10-15 minutes at room temperature.
- Remove the fixative and allow the plates to air dry.
- Add 1 ml of Crystal Violet staining solution to each well and incubate for 10-30 minutes at room temperature.
- Remove the staining solution and gently wash the plates with water until the background is clear.
- Allow the plates to air dry completely.
- Count the number of colonies in each well. Colonies can be counted manually or using an automated colony counter.
- Data Analysis:
 - Calculate the Plating Efficiency (PE) for the control group: $PE = (\text{Number of colonies formed} / \text{Number of cells seeded}) \times 100\%$.
 - Calculate the Surviving Fraction (SF) for each treatment group: $SF = (\text{Number of colonies formed after treatment}) / (\text{Number of cells seeded} \times PE)$.
 - Plot the surviving fraction as a function of the **PHA-793887** concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Soft Agar Colony Formation Assay

This protocol is used to assess anchorage-independent growth, a hallmark of transformed cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (2X and 1X concentrations)
- **PHA-793887** (stock solution prepared in DMSO)
- Low melting point agarose (e.g., SeaPlaque™ Agarose)
- Noble Agar
- Phosphate-Buffered Saline (PBS)
- 6-well tissue culture plates
- Crystal Violet or Nitroblue tetrazolium (NBT) for staining

Procedure:

- Preparation of Agar Layers:
 - Bottom Agar Layer (0.6% Agar):
 - Prepare a 1.2% Noble Agar solution in sterile water and autoclave.
 - Prepare 2X complete culture medium.
 - Cool the agar solution to 42°C in a water bath. Warm the 2X medium to 42°C.
 - Mix equal volumes of the 1.2% agar and 2X medium to obtain a 0.6% agar solution in 1X medium.
 - Quickly add 1.5 ml of this mixture to each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
 - Top Agar Layer (0.3% Agar) with Cells:
 - Prepare a 0.6% low melting point agarose solution in sterile water and keep it at 37°C.

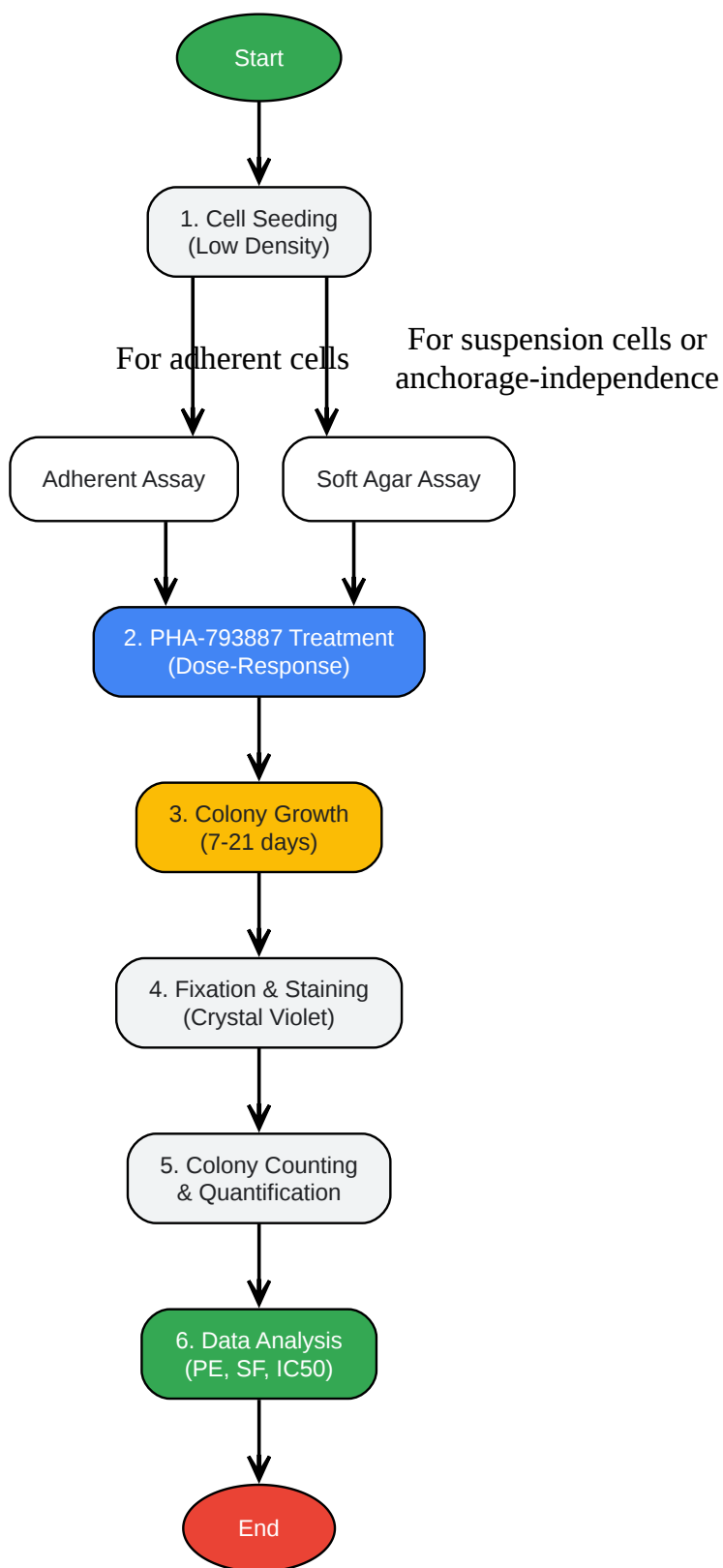
- Prepare a single-cell suspension of your cancer cells in 1X complete culture medium at a concentration of 2x the desired final seeding density (e.g., if the final density is 5,000 cells/well, prepare a 10,000 cells/ml suspension).
- Mix equal volumes of the cell suspension and the 0.6% low melting point agarose to get a final concentration of 0.3% agarose and the desired cell density.
- Plating and Drug Treatment:
 - Carefully overlay 1.5 ml of the top agar/cell mixture onto the solidified bottom agar layer in each well.
 - Allow the top layer to solidify at room temperature.
 - Prepare different concentrations of **PHA-793887** in 1X complete culture medium.
 - Add 1 ml of the medium containing the appropriate **PHA-793887** concentration or vehicle control on top of the solidified top agar layer.
- Colony Growth:
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days.
 - Feed the cells every 2-3 days by aspirating the top medium and adding fresh medium with the corresponding **PHA-793887** concentration.
- Colony Staining and Quantification:
 - After the incubation period, stain the colonies. For viable colonies, you can add 0.5 mg/ml Nitroblue tetrazolium (NBT) in PBS and incubate overnight at 37°C. Live colonies will appear as dark blue/purple spots.
 - Alternatively, you can fix and stain with Crystal Violet as described in the adherent cell protocol.
 - Count the colonies manually or using an automated counter.
- Data Analysis:

- ## Mandatory Visualizations
- ### Signaling Pathway Diagram



Caption: Signaling pathway of **PHA-793887** action.

Experimental Workflow Diagram



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Caption: Experimental workflow for the colony formation assay.

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